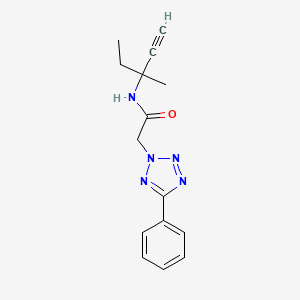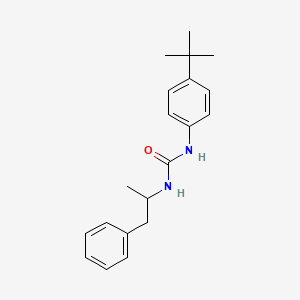![molecular formula C21H30N2OS B4309958 N-(1-ADAMANTYL)-N'-[2-(4-ETHYLPHENOXY)ETHYL]THIOUREA](/img/structure/B4309958.png)
N-(1-ADAMANTYL)-N'-[2-(4-ETHYLPHENOXY)ETHYL]THIOUREA
Vue d'ensemble
Description
N-1-adamantyl-N’-[2-(4-ethylphenoxy)ethyl]thiourea is an organic compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-1-adamantyl-N’-[2-(4-ethylphenoxy)ethyl]thiourea typically involves the reaction of 1-adamantylamine with 2-(4-ethylphenoxy)ethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N-1-adamantyl-N’-[2-(4-ethylphenoxy)ethyl]thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-1-adamantyl-N’-[2-(4-ethylphenoxy)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.
Mécanisme D'action
The mechanism of action of N-1-adamantyl-N’-[2-(4-ethylphenoxy)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides rigidity and stability, enhancing the compound’s binding affinity to its targets. The thiourea moiety can form hydrogen bonds and other interactions, contributing to the compound’s overall activity. The phenoxyethyl group may also play a role in modulating the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Adamantanamine: A simpler adamantane derivative with similar structural features.
N-1-adamantyl-N’-[2-(4-methylphenoxy)ethyl]thiourea: A closely related compound with a methyl group instead of an ethyl group on the phenoxyethyl moiety.
N-1-adamantyl-N’-[2-(4-chlorophenoxy)ethyl]thiourea: Another related compound with a chlorine atom on the phenoxyethyl moiety.
Uniqueness
N-1-adamantyl-N’-[2-(4-ethylphenoxy)ethyl]thiourea stands out due to the presence of the ethyl group on the phenoxyethyl moiety, which can influence its chemical reactivity and biological activity. The combination of the adamantyl group, phenoxyethyl group, and thiourea moiety provides a unique structural framework that can be exploited for various applications.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-[2-(4-ethylphenoxy)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2OS/c1-2-15-3-5-19(6-4-15)24-8-7-22-20(25)23-21-12-16-9-17(13-21)11-18(10-16)14-21/h3-6,16-18H,2,7-14H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXHHWCDYVFFRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNC(=S)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![METHYL 2-PHENYL-2-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}ACETATE](/img/structure/B4309878.png)
![3-(2-METHYLBENZOYL)-1-{4-[3-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA](/img/structure/B4309886.png)
![2-{[1-(4-CHLOROPHENYL)-1H-TETRAZOL-5-YL]SULFANYL}-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE](/img/structure/B4309902.png)

![2,6-DICHLOROBENZYL 4-[2-(2-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE](/img/structure/B4309918.png)

![N-[2-(2,3-dichlorophenoxy)ethyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B4309928.png)
![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-(2-phenylethyl)benzamide](/img/structure/B4309936.png)
![N-biphenyl-2-yl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B4309944.png)
![2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-{2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ETHYL}ACETAMIDE](/img/structure/B4309951.png)
![N-[2-(2-benzylphenoxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B4309955.png)
![N-(1-ADAMANTYL)-N'-[2-(2-CHLOROPHENOXY)ETHYL]THIOUREA](/img/structure/B4309963.png)
![N-[2-(4-FLUOROPHENOXY)ETHYL]-N-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINE](/img/structure/B4309977.png)

